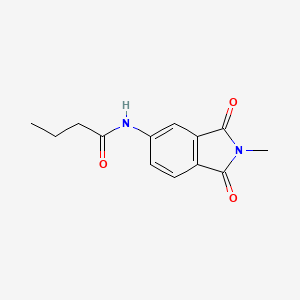

N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

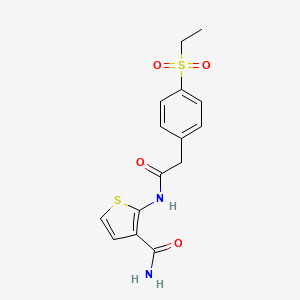

“N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.266. It is related to the class of compounds known as isoindoles .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound’s structure can be verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the compound’s properties can be studied using liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy .科学的研究の応用

Environmental Impact and Biodegradation

Research on the environmental behavior and fate of various chemicals, including ethers and alcohols in solvents like methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME), highlights the significance of understanding the solubility, degradation, and environmental fate of synthetic compounds. The review by Squillace et al. (1997) delves into how gasoline additives like MTBE interact with water, emphasizing the importance of assessing solubility and degradation pathways for environmental safety and regulatory compliance (Squillace et al., 1997).

Biotechnological Applications

The production and breakdown pathways of branched chain aldehydes, as reviewed by Smit et al. (2009), are relevant to food technology and bioprocessing. Understanding the metabolic pathways and microbial biosynthesis involved in flavor compound production can provide insights into how compounds like N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide might be produced or modified by microbial systems for applications in food science and biotechnology (Smit et al., 2009).

Pharmaceutical Research and Drug Development

In pharmaceutical research, the study of DNA methyltransferase inhibitors by Goffin and Eisenhauer (2002) illustrates the exploration of compounds that can modulate epigenetic processes. Such research is crucial for developing novel therapeutic agents for treating cancer and other diseases. This context shows the potential application of specific chemical compounds in drug development, highlighting the importance of understanding their mechanisms of action and therapeutic potential (Goffin & Eisenhauer, 2002).

Chemical Engineering and Process Optimization

The study of downstream processing for biologically produced chemicals, as discussed by Xiu and Zeng (2008), provides insights into the separation and purification processes essential in industrial chemistry and biotechnology. Such research is relevant to the production and purification of complex organic compounds, including how they can be efficiently isolated and purified from mixtures, potentially applying to compounds like this compound (Xiu & Zeng, 2008).

将来の方向性

The future directions for “N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide” could involve further studies into its synthesis, properties, and potential applications. Given the interest in related compounds for their biological activity and pharmacological effects , “this compound” could also be a subject of interest in these areas.

作用機序

Target of Action

It’s worth noting that compounds with an indole nucleus, like this one, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.

特性

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15(2)12(9)17/h5-7H,3-4H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWRIJRSHFRGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2807479.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2807481.png)

![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)

![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)

![Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)

![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)

![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2807496.png)